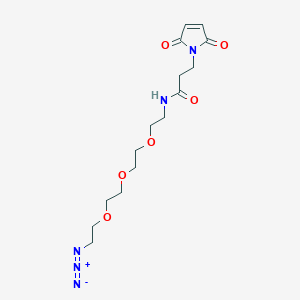

Azido-PEG3-Maleimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azido-PEG3-Maleimide is a reagent with a PEG spacer and sulfhydryl reactivity . It is not stable upon prolonged storage and is sold as a kit . This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

This compound is not stable for storage; it needs to be made in situ by mixing Azido-PEG3-amine and Maleimide-NHS ester followed by shaking/stirring for 30 minutes at room temperature . The maleimide group of the this compound can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Molecular Structure Analysis

The molecular formula of this compound is C15H23N5O6 . It has a molecular weight of 369.37 .Chemical Reactions Analysis

The maleimide group of the this compound can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The azide group readily reacts with alkyne, BCN, and DBCO through Click Chemistry to yield a stable triazole linkage .Scientific Research Applications

Azido-PEG3-Maleimide is utilized in the synthesis of well-defined amphiphilic polymer co-networks. These networks exhibit unique ordered separated hydrophilic and hydrophobic phases with variable swelling capacity in polar and non-polar solvents (Zhou et al., 2014).

It plays a significant role in stable thiol-specific conjugation, especially in protein therapeutics. This includes conjugation of cytotoxic drugs to monoclonal antibodies or poly(ethylene glycol) (PEG) to proteins and peptides (Badescu et al., 2014).

This compound is used in drug carriers to enhance mucoadhesion, particularly in alginate-modified carriers. The immobilization of PEG-maleimide chains significantly improves mucoadhesion properties, which is beneficial for drug delivery systems (Shtenberg et al., 2017).

It has applications in advanced drug delivery systems, such as maleimide-modified liposomes. These modifications can enhance drug delivery efficiency both in vitro and in vivo without increasing cytotoxicity (Li & Takeoka, 2013).

In the field of bioconjugation, this compound is employed for site-selective conjugation to free cysteines of proteins. This application is crucial for creating polymer-protein conjugates (Bays et al., 2009).

Additionally, it's used for triggering cell adhesion, migration, or shape change with dynamic surface coatings. This application demonstrates its potential in tissue motility assays and patterned coculturing (van Dongen et al., 2013).

Mechanism of Action

Target of Action

Azido-PEG3-Maleimide is primarily used to crosslink two biomolecules together . The primary targets of this compound are thiol-containing compounds , which are often found in peptides and antibodies .

Mode of Action

The maleimide group of this compound reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This reaction occurs at a pH of 6.5 to 7.0, which activates the molecules . Following this, the azide group of the compound reacts with an alkyne-containing compound to yield the conjugates .

Result of Action

The result of this compound’s action is the formation of a covalent bond between a biomolecule with a thiol and an alkyne-containing compound, yielding a conjugate . This enables the simple and efficient incorporation of an azido moiety onto antibodies, cysteine-containing peptides, and other thiol-containing molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound degrades quickly (within hours) at room temperature . Furthermore, the reaction between the maleimide group of this compound and a thiol group occurs at a specific pH range (6.5 to 7.0), indicating that the pH of the environment can significantly impact the compound’s action .

properties

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O6/c16-19-18-5-8-25-10-12-26-11-9-24-7-4-17-13(21)3-6-20-14(22)1-2-15(20)23/h1-2H,3-12H2,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSSEPXEBBNVGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)

![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)

![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)